1-[3-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-amine
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Overview
Description
1-[3-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-amine is a compound characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with bromine and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-amine typically involves the reaction of 3-bromo-5-(trifluoromethyl)benzyl alcohol with ammonia to form the corresponding amine . The reaction conditions often include the use of solvents such as dichloromethane and reagents like sodium nitrite and hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-[3-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
1-[3-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors, leading to various biological responses . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3,5-bis(trifluoromethyl)benzene: Shares the trifluoromethyl and bromine substituents but lacks the cyclopropane ring.
3-Bromo-5-(trifluoromethyl)phenol: Contains a hydroxyl group instead of the amine group.
2-Bromo-5-(trifluoromethyl)phenyl]methanol: Features a methanol group instead of the cyclopropane ring.
Uniqueness
1-[3-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-amine is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties compared to its analogs. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[3-bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3N/c11-8-4-6(9(15)1-2-9)3-7(5-8)10(12,13)14/h3-5H,1-2,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQNOZXAAYAZGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC(=C2)Br)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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